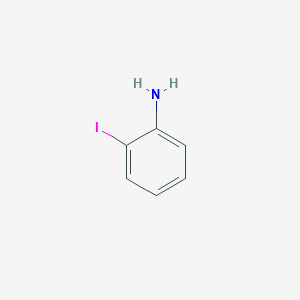









|
REACTION_CXSMILES
|
I[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].N12CCN(CC1)CC2>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][C:19]2[NH:4][C:3]3[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=3[C:18]=2[CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
0.315 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0.86 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
0.483 mL
|
|
Type
|
reactant
|
|
Smiles
|
N12CCN(CC1)CC2
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0.016 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was degassed via vacuum/argon purging
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was subsequently cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate and water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed (SiO2/hexanes:ethyl acetate, 1:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(NC=3C=CC=CC23)CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.068 g | |
| YIELD: PERCENTYIELD | 17% | |
| YIELD: CALCULATEDPERCENTYIELD | 17.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |